KN-93 Phosphate

Descripción

Propiedades

IUPAC Name |

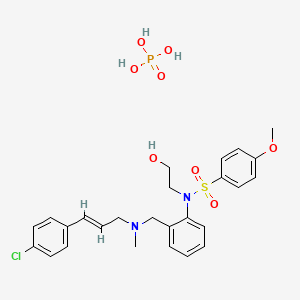

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJTPOXLIILMB-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188890-41-6 | |

| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KN-93 Phosphate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of KN-93 Phosphate (B84403), a widely used inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII). It covers its molecular mechanism, pharmacological properties, off-target effects, and essential experimental protocols for its application in research.

Abstract

KN-93 is a potent, cell-permeable, and reversible inhibitor of CaMKII, a critical serine/threonine kinase that translates intracellular calcium signals into diverse cellular responses.[1] Initially thought to directly compete with the Calcium/Calmodulin (Ca²⁺/CaM) complex for binding to the kinase, recent evidence has redefined its mechanism.[2][3] Current studies demonstrate that KN-93 binds directly to the Ca²⁺/CaM complex, which in turn prevents the activation of CaMKII.[4][5] This allosteric, ATP non-competitive inhibition mechanism prevents the kinase from being activated, but does not affect CaMKII that is already in an autonomously active, autophosphorylated state.[6] Due to significant off-target effects, particularly on ion channels, the use of its inactive structural analog, KN-92, is imperative as a negative control to validate CaMKII-specific effects.[7][8][9] This guide synthesizes the current understanding of KN-93, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate rigorous scientific investigation.

Chemical and Pharmacological Properties

KN-93 is a methoxybenzenesulfonamide derivative.[2] The phosphate salt, KN-93 Phosphate, is a water-soluble version of the compound, offering greater ease of use in aqueous buffers compared to the hydrochloride salt which requires an organic solvent like DMSO for stock solutions.[10][11][12]

Potency and Efficacy

The inhibitory potency of KN-93 against CaMKII has been characterized by various parameters, with the inhibition constant (Ki) providing a measure independent of assay conditions.

| Parameter | Value | Notes |

| Kᵢ | 370 nM | Represents the inhibition constant for CaMKII.[1][2][13] |

| IC₅₀ | 0.37 - 4 µM | The half-maximal inhibitory concentration can vary depending on the concentrations of Calmodulin and ATP used in the assay.[6][14] |

Selectivity and Off-Target Effects

While considered selective for CaMKII relative to kinases like PKA and PKC, KN-93 is not entirely specific and exhibits activity against other kinases and ion channels.[2][6] Its inactive analog, KN-92, shares some of these off-target effects, making it a crucial control for distinguishing CaMKII-dependent phenomena.[15][16]

| Off-Target | Parameter | Value | Notes |

| CaMKI & CaMKIV | - | - | Inhibited equally well as CaMKII.[6] |

| Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | - | - | Identified as targets in a screen of 234 protein kinases.[5][6] |

| Voltage-gated K⁺ Channels (e.g., Kᵥ1.5) | IC₅₀ | 307 nM | Acts as a direct extracellular channel blocker, independent of CaMKII.[16] |

| IKr Potassium Channel | IC₅₀ | 102.6 nM | Effect is independent of CaMKII inhibition. |

| L-type Ca²⁺ Channels (Caᵥ1.2, Caᵥ1.3) | - | - | Direct, reversible inhibitory effect also observed with the inactive analog KN-92.[15][16][17] |

Mechanism of Action

The mechanism of KN-93 involves a multi-step process that ultimately prevents the phosphorylation of CaMKII substrates.

-

Calcium Influx: An increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ ions to Calmodulin (CaM).

-

KN-93 Binds to Ca²⁺/CaM: KN-93 does not bind directly to CaMKII. Instead, it binds to the calcium-bound Calmodulin (Ca²⁺/CaM) complex.[5] Crystallography and biophysical studies confirm this interaction, with potentially two or more KN-93 molecules binding to a single Ca²⁺/CaM complex.[5][18]

-

Inhibition of CaMKII Activation: By binding to Ca²⁺/CaM, KN-93 prevents this complex from binding to and activating CaMKII.[5] This is a key distinction from earlier models that proposed competitive binding at the kinase itself.

-

Prevention of Substrate Phosphorylation: As CaMKII is not activated, it cannot phosphorylate its downstream target proteins, thus inhibiting the signaling cascade.

This mechanism is classified as allosteric and competitive with respect to Calmodulin, but not ATP.[2][6] A critical feature is that KN-93 does not inhibit CaMKII that has already been activated via autophosphorylation at Threonine 286.[3][6]

The Role of KN-92 as a Negative Control

KN-92 is a close structural analog of KN-93 that does not inhibit CaMKII.[7][8] Its use is essential for attributing an observed biological effect specifically to the inhibition of CaMKII. Both KN-93 and KN-92 inhibit L-type calcium and certain potassium channels.[15][16][17] Therefore, if an effect is observed with KN-93 but not with KN-92, it can be more confidently attributed to CaMKII inhibition. Conversely, if both compounds produce the same effect, it is likely due to an off-target action on a shared target, such as an ion channel.[9]

Experimental Protocols

Rigorous experimental design is crucial when using KN-93. The following protocols provide standardized methodologies for its application.

Protocol 1: In Vitro CaMKII Kinase Assay (Non-Radioactive)

This protocol utilizes a luminescence-based ADP detection method (e.g., ADP-Glo™) for a high-throughput, non-radioactive assay.[19]

I. Materials and Reagents

-

Enzyme: Recombinant human CaMKII.

-

Substrate: CaMKII-specific substrate peptide (e.g., Autocamtide-2).

-

Inhibitor: this compound (prepare stock in water or kinase buffer) or KN-93 HCl (prepare 10 mM stock in 100% DMSO).

-

Activators: Calcium Chloride (CaCl₂) and Calmodulin.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄.

-

Detection System: ADP-Glo™ Kinase Assay kit.

-

Microplates: White, opaque 96-well plates.

II. Procedure

-

Prepare KN-93 Dilutions: Prepare serial dilutions of KN-93 in Kinase Assay Buffer. Include a vehicle-only control.

-

Reaction Setup: In a 96-well plate, add 5 µL of each KN-93 dilution or vehicle control.

-

Add Enzyme and Activators: Add 10 µL of CaMKII enzyme and 5 µL of the activator solution (CaCl₂ and Calmodulin) to each well.

-

Pre-incubation: Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the Ca²⁺/CaM complex.

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of a Substrate/ATP mixture. The final concentration of the substrate is typically 5-20 µM, and ATP should be near its Kₘ for the enzyme (e.g., 10-100 µM).

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Reaction Termination & Signal Detection: Stop the reaction and detect the generated ADP by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescence signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each KN-93 concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Inhibition by Western Blot

This protocol assesses CaMKII activity in cells by measuring the phosphorylation of a known downstream target.[16]

I. Materials and Reagents

-

Cultured cells expressing the target pathway.

-

KN-93 and KN-92 (inactive control).

-

Stimulating agent (e.g., KCl, NMDA, Isoproterenol) to activate CaMKII.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibody against the phosphorylated form of a known CaMKII substrate.

-

Primary antibody against the total protein of the substrate (for loading control).

-

Appropriate HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

II. Procedure

-

Cell Seeding: Seed cells in culture plates and grow to desired confluency.

-

Pre-treatment: Treat cells with varying concentrations of KN-93, KN-92, or a vehicle control for a predetermined time (e.g., 30-60 minutes).

-

Stimulation: Add the stimulating agent to the media to activate CaMKII-dependent signaling and incubate for the appropriate time (e.g., 5-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using ECL reagents and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Compare the levels of phosphorylation in KN-93 treated cells to the vehicle and KN-92 controls.

Conclusion

This compound remains an invaluable tool for dissecting the complex roles of CaMKII in cellular physiology and disease. However, its utility is critically dependent on a modern understanding of its mechanism of action—namely, that it targets the Ca²⁺/Calmodulin complex rather than the kinase itself. Furthermore, awareness and proper control for its significant off-target effects, especially on ion channels, are paramount for the accurate interpretation of experimental results. By employing the inactive analog KN-92 and adhering to rigorous, standardized protocols, researchers can continue to leverage KN-93 to generate robust and reliable insights into CaMKII-mediated signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The newly synthesized selective Ca2+/calmodulin dependent protein kinase II inhibitor KN-93 reduces dopamine contents in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. KN-93 | Phosphate | CaMKII Inhibitor | TargetMol [targetmol.com]

- 11. rndsystems.com [rndsystems.com]

- 12. apexbt.com [apexbt.com]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

The Dual-Faceted Role of KN-93 Phosphate: A Technical Guide to its Function as a CaMKII Inhibitor

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Applications of KN-93 Phosphate (B84403).

Shanghai, China – December 16, 2025 – KN-93 phosphate, a widely utilized pharmacological agent, is a potent and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This technical guide provides a comprehensive overview of its primary function, mechanism of action, and critical experimental considerations for its use in research and development. While historically understood to directly inhibit CaMKII, recent evidence elucidates a more nuanced mechanism involving direct interaction with the Ca2+/calmodulin complex.

Core Mechanism of Action: An Indirect Inhibition of CaMKII

KN-93 is extensively employed to probe the multifaceted roles of CaMKII in cellular signaling pathways.[1] Initially, it was believed that KN-93 directly competed with Ca2+/calmodulin (CaM) for binding to CaMKII, thereby preventing the kinase's activation.[2] However, more recent studies have revealed that KN-93's primary mode of action is to bind directly to the Ca2+/CaM complex.[1][3] This binding event disrupts the ability of Ca2+/CaM to interact with and activate CaMKII, leading to an indirect inhibition of the kinase.[1][3] This distinction is critical for the precise interpretation of experimental results.

The water-soluble phosphate salt of KN-93 is commonly used in experimental settings.[4] Its inactive analog, KN-92, which does not significantly inhibit CaMKII, is an essential negative control to distinguish CaMKII-specific effects from off-target activities.[5]

Quantitative Data on this compound's Potency and Selectivity

The inhibitory potency of KN-93 on CaMKII has been quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). It is important to note that IC50 values can vary depending on the specific assay conditions.[4]

| Target | Parameter | Value | Notes | References |

| CaMKII | Ki | 370 nM | Cell-free assay | [6][7] |

| CaMKII | IC50 | ~1–4 µM | Dependent on CaM and other assay conditions | [8] |

Beyond its primary target, KN-93 exhibits off-target effects on a range of other proteins, most notably voltage-gated ion channels. This cross-reactivity is a critical consideration in experimental design and data interpretation.

| Off-Target | Parameter | Value | Notes | References |

| IKr (hERG) | IC50 | 102.57 ± 9.28 nM | Significantly more potent inhibition than on CaMKII | [8][9] |

| L-type Ca²⁺ channels | - | Inhibition observed | Direct blockade | [10] |

| Voltage-gated K⁺ channels (Kv) | - | Inhibition observed | Direct blockade | [10] |

| Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | - | Inhibition observed | From a screen of 234 protein kinases | [11] |

Key Experimental Protocols

In Vitro CaMKII Kinase Assay

This protocol is designed to quantify the direct inhibitory effect of KN-93 on CaMKII activity. A non-radioactive, luminescence-based ADP detection method is described.[12]

Methodology:

-

Preparation: Prepare serial dilutions of KN-93 and the inactive control KN-92. Prepare working solutions of recombinant CaMKII, a suitable peptide substrate, ATP, and the Ca2+/Calmodulin activator.[12]

-

Reaction Setup: In a 96-well plate, add the KN-93 dilutions or vehicle control. Add the CaMKII enzyme solution, followed by the activator solution. Pre-incubate for 10-15 minutes at room temperature.[12]

-

Initiation and Incubation: Start the kinase reaction by adding the Substrate/ATP mixture. Incubate the plate at 30°C for 30-60 minutes.[12]

-

Detection and Analysis: Terminate the reaction and add the ADP detection reagent. After a further incubation, measure the luminescence. Calculate the percentage of inhibition for each KN-93 concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Western Blot Analysis of CaMKII Phosphorylation

This protocol allows for the assessment of KN-93's effect on CaMKII autophosphorylation in a cellular context.[3]

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of KN-93, KN-92, or a vehicle control for a specified time. Stimulate the cells with an agent known to activate CaMKII (e.g., a calcium ionophore).[3]

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[1]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated CaMKII (e.g., at Thr286) and an antibody for total CaMKII. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[3]

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated CaMKII signal to the total CaMKII signal.[1]

Cell Proliferation Assay (CCK-8/MTT)

This assay is used to determine the effect of KN-93 on cell viability and proliferation.[5][13]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[6]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of KN-93, KN-92, or a vehicle control. Incubate for the desired period (e.g., 24-72 hours).[5]

-

Assay: Add CCK-8 or MTT reagent to each well and incubate for 2-4 hours. For MTT assays, a solubilization step is required.[13]

-

Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and generate a dose-response curve.[13]

Electrophysiology Recording

This protocol is essential for investigating the off-target effects of KN-93 on ion channels.[9][10]

Methodology:

-

Cell Preparation: Isolate single cells suitable for patch-clamp recording (e.g., cardiomyocytes or transfected HEK293 cells).[14]

-

Recording Setup: Use the whole-cell patch-clamp configuration. Prepare appropriate external and internal (pipette) solutions to isolate the specific ion current of interest.[10]

-

Data Acquisition: Record baseline ion currents. Perfuse the recording chamber with a solution containing KN-93 at the desired concentration and record the currents after the drug effect has stabilized. Perform a washout with the drug-free solution to check for reversibility. Repeat the procedure with KN-92.[10]

-

Data Analysis: Measure the current amplitude before and after drug application. Calculate the percentage of inhibition and, if applicable, determine the IC50 value by testing a range of concentrations.[9]

Conclusion

This compound remains an invaluable tool for dissecting CaMKII-mediated signaling. However, a thorough understanding of its indirect inhibitory mechanism and its significant off-target effects, particularly on ion channels, is paramount for the rigorous design and interpretation of experiments. The use of its inactive analog, KN-92, as a negative control is strongly recommended. The detailed protocols provided in this guide offer a foundation for researchers to confidently employ KN-93 in their investigations into the complex roles of CaMKII in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

KN-93 Phosphate: An In-depth Technical Guide to a Widely Used CaMKII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KN-93 Phosphate (B84403) is a widely utilized cell-permeable and water-soluble compound extensively employed in biomedical research to investigate the physiological and pathological roles of Calcium/Calmodulin-dependent protein kinase II (CaMKII). Initially characterized as a potent and selective inhibitor of CaMKII, recent evidence suggests a more nuanced mechanism of action involving direct binding to calmodulin (CaM). This technical guide provides a comprehensive overview of KN-93 Phosphate, including its chemical properties, mechanism of action, on-target and off-target effects, and detailed protocols for its use in experimental settings. Particular emphasis is placed on the critical importance of appropriate experimental controls, such as the inactive analog KN-92, to ensure accurate interpretation of research findings.

Introduction

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals. It is a key regulator of a vast array of cellular processes, including synaptic plasticity, gene expression, cell cycle progression, and cardiac function. Given its central role in cellular signaling, CaMKII has emerged as a significant therapeutic target for a variety of diseases. Pharmacological inhibitors are indispensable tools for dissecting the intricate functions of CaMKII, and among these, KN-93 has been one of the most frequently used. The phosphate salt of KN-93 offers the advantage of increased aqueous solubility, facilitating its use in a broader range of experimental paradigms.

Chemical and Physical Properties

This compound is the water-soluble salt of KN-93. Key properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-benzenesulfonamide, monophosphate |

| Molecular Formula | C₂₆H₂₉ClN₂O₄S · H₃PO₄ |

| Molecular Weight | 599.0 g/mol [1] |

| CAS Number | 1188890-41-6[1] |

| Appearance | Crystalline solid[1] |

| Solubility | Soluble in water and DMSO[2] |

Mechanism of Action

Inhibition of CaMKII Activation

KN-93 is a reversible and competitive inhibitor of CaMKII activation with a reported Ki (inhibition constant) of 370 nM.[3][4][5][6] It was initially believed that KN-93 directly binds to the CaMKII enzyme, competitively inhibiting the binding of the Ca²⁺/Calmodulin complex and thus preventing the kinase's activation.[5]

However, more recent studies employing techniques such as surface plasmon resonance, NMR, and isothermal titration calorimetry have revealed that KN-93 may not bind directly to CaMKII.[7] Instead, evidence suggests that KN-93 binds directly to Ca²⁺/Calmodulin , which in turn prevents the Ca²⁺/CaM complex from binding to and activating CaMKII.[7][8][9] This revised understanding of its mechanism has significant implications for data interpretation, as KN-93 could potentially affect other CaM-dependent pathways.

dot

Figure 1: Proposed mechanism of KN-93 action on the CaMKII signaling pathway.

Off-Target Effects

A critical consideration when using KN-93 is its array of off-target effects, which are independent of its action on the CaMKII pathway. These effects are also observed with its inactive analog, KN-92, underscoring the necessity of using KN-92 as a negative control.

-

L-type Calcium Channels: Both KN-93 and KN-92 have been shown to directly and reversibly inhibit L-type calcium channels (CaV1.2 and CaV1.3).[1][10] This effect is dose-dependent and can significantly confound studies investigating calcium signaling.

-

Voltage-gated Potassium Channels (Kv): KN-93 is known to block several types of voltage-gated potassium channels.[1][11] This can alter cellular electrophysiology and impact a wide range of cellular functions.

Quantitative Data

The inhibitory potency of this compound against CaMKII and its off-target activities have been quantified in numerous studies. The following tables summarize key data points.

Table 1: On-Target Activity of KN-93

| Parameter | Value | Conditions |

| Kᵢ (CaMKII) | 370 nM | Cell-free assay[3][5][6][12] |

| IC₅₀ (CaMKII) | 0.37 - 4 µM | Dependent on CaM and other assay conditions[11] |

Table 2: Off-Target Activities of KN-93 and KN-92

| Target | Compound | Potency (IC₅₀) | Notes |

| L-type Ca²⁺ Channels (CaV1.2, CaV1.3) | KN-93 | Dose-dependent inhibition | CaMKII-independent effect[1][10] |

| KN-92 | Dose-dependent inhibition | CaMKII-independent effect[1][10] | |

| Voltage-gated K⁺ Channels (e.g., Kᵥ1.5) | KN-93 | ~307 nM | Direct extracellular blockade[13] |

| IKr (hERG) | KN-93 | ~103 nM | Potent inhibition[13] |

The Critical Role of the Inactive Analog KN-92

Due to the significant off-target effects of KN-93, the use of its structurally similar but CaMKII-inactive analog, KN-92, as a negative control is imperative for rigorous experimental design.[1][13][14][15] By comparing the effects of KN-93 to those of KN-92 at the same concentration, researchers can distinguish between phenomena specifically mediated by CaMKII inhibition and those arising from off-target interactions.

dot

Figure 2: Logical workflow for interpreting experimental results using KN-93 and KN-92.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro CaMKII Kinase Assay

This protocol outlines a method to determine the IC₅₀ of KN-93 for CaMKII in a cell-free system.

Materials:

-

Purified, active CaMKII enzyme

-

This compound

-

KN-92 (as a negative control)

-

Kinase assay buffer (e.g., 35 mM HEPES pH 8.0, 10 mM MgCl₂, 0.5 µM Calmodulin, 1 mM CaCl₂)

-

CaMKII substrate (e.g., Syntide-2)

-

[γ-³²P]ATP

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound and KN-92 in the kinase assay buffer. Include a vehicle control (water or buffer).

-

Pre-incubation: In a microcentrifuge tube, combine the CaMKII enzyme with the desired concentrations of KN-93, KN-92, or vehicle. Incubate at 30°C for 10-15 minutes.[3]

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the CaMKII substrate and [γ-³²P]ATP.[16]

-

Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.[16]

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid.[16]

-

Wash: Wash the phosphocellulose papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.[16]

-

Quantify: Measure the incorporated radioactivity using a scintillation counter.[16]

-

Analyze: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

dot

Figure 3: Workflow for an in vitro CaMKII kinase inhibition assay.

Cell-Based Proliferation Assay (CCK-8)

This protocol describes how to assess the effect of KN-93 on cell proliferation using a colorimetric assay.

Materials:

-

Cell line of interest (e.g., human hepatic stellate cells, LX-2)

-

Complete cell culture medium

-

This compound

-

KN-92

-

Vehicle (e.g., sterile water or PBS)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4]

-

Treatment: Prepare serial dilutions of KN-93 and KN-92 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of KN-93, KN-92, or vehicle.[4]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[17][18][19]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[17][18][19]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[17][18][20]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves.

Western Blot Analysis of CaMKII Autophosphorylation

This protocol is for detecting changes in the phosphorylation status of CaMKII at its autophosphorylation site (e.g., Thr286) in response to KN-93 treatment.

Materials:

-

Cultured cells

-

This compound

-

KN-92

-

Stimulating agent (to activate CaMKII, e.g., high potassium or a specific agonist)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-CaMKII and anti-total-CaMKII)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with KN-93, KN-92, or vehicle for the desired time.

-

Stimulation: If required, stimulate the cells to induce CaMKII activation.[21]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of the lysates.[21]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[21]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CaMKII and total CaMKII overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Detect the signal using an ECL substrate and an imaging system.[16]

-

Analysis: Quantify the band intensities and normalize the phospho-CaMKII signal to the total CaMKII signal.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Effects

This protocol outlines a method to assess the off-target effects of KN-93 on voltage-gated ion channels.

Materials:

-

Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Kv channel)

-

External and internal recording solutions

-

Patch-clamp rig with an amplifier and data acquisition system

-

Borosilicate glass pipettes

-

This compound and KN-92

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[23]

-

Establish Whole-Cell Configuration: Form a giga-ohm seal and rupture the cell membrane to achieve the whole-cell configuration.[23]

-

Record Baseline Currents: Apply appropriate voltage protocols to elicit and record the currents of interest in the external solution.[2]

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of KN-93 or KN-92.[2]

-

Record Drug Effect: Record the currents in the presence of the compound.

-

Washout: Perfuse with the drug-free external solution to check for reversibility.

-

Analysis: Measure the change in current amplitude and kinetics in the presence of the drug compared to the baseline.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. KN-93 | Phosphate | CaMKII Inhibitor | TargetMol [targetmol.com]

- 7. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 12. axonmedchem.com [axonmedchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 18. ptglab.com [ptglab.com]

- 19. cdn.thewellbio.com [cdn.thewellbio.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. benchchem.com [benchchem.com]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 23. benchchem.com [benchchem.com]

Water-Soluble KN-93: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of water-soluble KN-93, a crucial tool for investigating Calcium/Calmodulin-dependent protein kinase II (CaMKII) signaling pathways. This document details the compound's mechanism of action, provides key quantitative data, outlines experimental protocols, and illustrates relevant cellular pathways and workflows.

Core Concepts and Mechanism of Action

KN-93 is a potent, cell-permeable, and reversible inhibitor of CaMKII.[1] Initially thought to directly compete with Ca²⁺/Calmodulin (CaM) for binding to the kinase, recent evidence strongly suggests that KN-93's primary mechanism of action involves direct binding to the Ca²⁺/CaM complex.[2][3] This interaction prevents the activation of CaMKII, thereby inhibiting downstream phosphorylation events.[2][3] The water-soluble phosphate (B84403) salt of KN-93 offers a significant advantage for various experimental setups, mitigating the solubility issues associated with the hydrochloride form.[4][5]

It is critical for researchers to be aware of potential off-target effects. KN-93 has been shown to block voltage-gated potassium channels (Kv) and L-type Ca²⁺ channels independently of its action on CaMKII.[6] Therefore, the use of KN-92, a structurally similar but inactive analog, is essential as a negative control to delineate CaMKII-specific effects.[5][6]

Quantitative Data

The following tables summarize key quantitative parameters for water-soluble KN-93, facilitating experimental design and data interpretation.

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | Value | Source(s) |

| Chemical Name | N-[2-[[[(E)-3-(4- chlorophenyl)prop-2-enyl]- methylamino]methyl]phenyl]-N- (2-hydroxyethyl)-4- methoxybenzenesulfonamide | [4] |

| Molecular Formula | C₂₆H₂₉ClN₂O₄S | [4] |

| Molecular Weight | 501.04 g/mol (Free base) | [4] |

| CAS Number | 1188890-41-6 (Water-soluble) | |

| Solubility | Water (phosphate salt): up to 5 mg/mL or 100 mM; DMSO: >10 mM | [4][5][7] |

| Storage | Store stock solutions at -20°C for up to 3-6 months. Protect from light. | [4][8] |

Table 2: Inhibitory Activity

| Target | Inhibitory Constant (Ki) | Half-maximal Inhibitory Concentration (IC₅₀) | Source(s) |

| CaMKII | 370 nM | ~1–4 µM (assay dependent) | [1][6] |

| CaMKI | - | Similar to CaMKII | [6] |

| CaMKIV | - | Similar to CaMKII | [6] |

| Voltage-gated K⁺ channels (e.g., Kv1.5) | - | 307 nM | |

| IKr in ventricular myocytes | - | 102.6 nM | [9] |

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the established signaling pathway leading to CaMKII activation and the inhibitory point of KN-93.

Caption: CaMKII activation pathway and the inhibitory action of KN-93.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the application of water-soluble KN-93 in common experimental settings.

Protocol 1: In Vitro Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of KN-93 on CaMKII activity.

-

Prepare Assay Buffer: 35 mM HEPES (pH 8.0), 10 mM MgCl₂, 0.5 µM Calmodulin, and 1 mM CaCl₂.[4]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of water-soluble KN-93 in sterile water. Prepare serial dilutions to achieve the desired final concentrations.

-

Pre-incubation: In a microcentrifuge tube, combine purified, active CaMKII enzyme with the desired concentrations of KN-93 (or KN-92/vehicle) in the assay buffer. Incubate at 30°C for 10 minutes.[4]

-

Initiate Reaction: Add a known CaMKII substrate (e.g., autocamtide-2) and [γ-³²P]ATP to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.

-

Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter or autoradiography.

-

Data Analysis: Calculate the percentage of inhibition at each KN-93 concentration and determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for CaMKII Inhibition

This protocol describes how to assess the effect of KN-93 on a CaMKII-mediated signaling event in cultured cells by measuring the phosphorylation of a downstream target.[4]

-

Cell Culture: Plate cells (e.g., HEK293T, HUVECs, or a cell line relevant to the research question) in appropriate culture vessels and grow to 70-80% confluency.[1]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of water-soluble KN-93 in sterile, deionized water. Further dilute in culture medium to working concentrations (e.g., 1-10 µM).[1][10]

-

Pre-treatment: Replace the culture medium with a medium containing the desired concentrations of KN-93, KN-92 (as a negative control), or a vehicle control (water). Incubate for 1 hour.[1]

-

Cell Stimulation: Induce CaMKII activation with an appropriate stimulus (e.g., ionomycin, high glucose, or a specific agonist).

-

Cell Lysis: After the desired stimulation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of a known CaMKII substrate and the total form of that substrate.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from KN-93-treated cells to the control groups.

Experimental Workflow

The following diagram provides a general workflow for conducting a cell-based experiment with water-soluble KN-93.

Caption: General experimental workflow for cell-based CaMKII inhibition studies.

Conclusion

Water-soluble KN-93 is an indispensable pharmacological tool for investigating the multifaceted roles of CaMKII in cellular physiology and pathology. A thorough understanding of its updated mechanism of action, involving direct interaction with the Ca²⁺/Calmodulin complex, is crucial for accurate data interpretation. By employing rigorous experimental design, including the use of the inactive analog KN-92 and appropriate controls, researchers can effectively leverage water-soluble KN-93 to elucidate the intricate signaling networks governed by CaMKII.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM [agris.fao.org]

- 3. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]

- 10. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KN-93 Phosphate in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KN-93 Phosphate is a widely utilized cell-permeable small molecule inhibitor historically instrumental in elucidating the multifaceted roles of Calcium/Calmodulin-dependent protein kinase II (CaMKII). While initially characterized as a direct competitive inhibitor of CaMKII, recent biophysical evidence has refined this model, demonstrating that KN-93 directly binds to the Ca²⁺/Calmodulin (Ca²⁺/CaM) complex, thereby preventing the activation of CaMKII. This updated understanding is critical for the precise interpretation of experimental data. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use, and its application in key cell signaling pathways. Particular emphasis is placed on its off-target effects and the appropriate use of its inactive analog, KN-92, as a negative control.

Mechanism of Action

This compound functions as a potent, reversible, and competitive inhibitor of CaMKII activation. The canonical activation of CaMKII is initiated by an increase in intracellular calcium concentration, leading to the binding of Ca²⁺ to Calmodulin (CaM). The resulting Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, inducing a conformational change that relieves autoinhibition and activates the kinase.

Recent studies have revealed that KN-93 does not directly bind to CaMKII as previously thought. Instead, it exerts its inhibitory effect by binding directly to the Ca²⁺/CaM complex. This interaction prevents the Ca²⁺/CaM complex from binding to and activating CaMKII. Consequently, KN-93 is an allosteric and ATP-non-competitive inhibitor of CaMKII activation. It is important to note that KN-93 does not inhibit the activity of already autophosphorylated, autonomously active CaMKII.

Quantitative Data

The efficacy of this compound has been quantified across various studies. The following tables summarize key quantitative metrics.

| Parameter | Value | Species/System | Reference |

| Kᵢ (Inhibition Constant) | 370 nM | CaMKII | |

| 2.58 µM | Rabbit Myocardial CaMKII | ||

| IC₅₀ (Half-maximal Inhibitory Concentration) | 0.37 µM | CaMKII | |

| ~1-4 µM | CaMKII (depending on CaM concentration and assay conditions) | ||

| 102.6 nM | IKr (rapid delayed rectifier potassium current) | ||

| 307 nM | Kᵥ1.5 (voltage-gated potassium channel) |

Table 1: Inhibitory Constants of KN-93

| Application | Cell Type | Concentration Range | Effect | Reference |

| Inhibition of Cell Proliferation | Human Hepatic Stellate Cells (LX-2) | 5-50 µM | Dose-dependent decrease in proliferation | |

| Induction of Late-LTP | Rat Hippocampal Slices | 1 µM | Induces LTP that decays over 10 hours | |

| Enhancement of Chondrogenesis | Human Bone Marrow Mesenchymal Stem Cells | 2.0 µM | Suppresses CaMKII phosphorylation and enhances chondrogenesis | |

| Neuroprotection | Rat Cerebral Cortical Neurons | 0.25-1.0 µM | Dose-dependent protection against NMDA-induced injury | |

| In vivo Cardiomyopathy Model | CaMKII-δ9 Transgenic Mice | 10 µmol/kg (i.p.) | Prevents cardiomyopathy and heart failure |

Table 2: Effective Concentrations of KN-93 in Various Experimental Models

Experimental Protocols

Preparation of KN-93 Stock Solution

-

Reconstitution: Prepare a stock solution of 10 mM KN-93 by dissolving the powder in dimethyl sulfoxide (B87167) (DMSO).

-

Storage: Store the stock solution at -20°C.

-

Working Solution: Immediately before use, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the experimental setup is non-toxic to the cells and include a vehicle control (medium with the same final concentration of DMSO).

Western Blotting for Phospho-CaMKII (p-CaMKII)

This protocol is for assessing the inhibitory effect of KN-93 on CaMKII autophosphorylation at Threonine 286.

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in 6-well plates and allow them to attach.

-

Treat the cells with the desired concentrations of KN-93 or KN-92 (inactive analog) for the specified duration. Include a vehicle-only control.

-

To stimulate CaMKII activity, treat the cells with an appropriate agonist (e.g., ionomycin, glutamate, or high potassium solution) for a short period before harvesting.

-

-

Cell Lysis:

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 40 µg) per lane onto a 10% polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in

-

The Discovery and History of KN-93: A Technical Guide to a Core CaMKII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KN-93 is a widely utilized cell-permeable and reversible inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a critical serine/threonine kinase involved in a vast array of cellular processes. Since its initial description, KN-93 has become an indispensable pharmacological tool for elucidating the multifaceted roles of CaMKII in health and disease. This technical guide provides an in-depth overview of the discovery and history of KN-93, its mechanism of action, key experimental protocols for its use, and a summary of its quantitative parameters. Particular emphasis is placed on its application in research settings, including the crucial use of its inactive analog, KN-92, as a negative control to ensure the specificity of experimental findings.

Discovery and History

KN-93 was first described in a 1991 publication in Biochemical and Biophysical Research Communications by Sumi and colleagues.[1] It was developed by a team of researchers led by Hiroyoshi Hidaka, who was instrumental in the development of a number of protein kinase inhibitors.[2] KN-93 was synthesized as a more soluble analog of its predecessor, KN-62, another CaMKII inhibitor.[3] The initial characterization of KN-93 demonstrated its potent and, at the time, selective inhibition of CaMKII compared to other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2] This selectivity, combined with its cell permeability, quickly established KN-93 as a valuable tool for studying CaMKII-dependent signaling pathways in cellular and in vivo models.

Mechanism of Action

Initially, KN-93 was believed to directly bind to CaMKII, competitively inhibiting the binding of the Ca²⁺/Calmodulin (CaM) complex and thus preventing kinase activation.[1] However, more recent and detailed biophysical studies, including surface plasmon resonance, NMR, and isothermal titration calorimetry, have revised this model. It is now understood that KN-93 binds directly to the Ca²⁺/CaM complex itself.[4][5] This interaction prevents the Ca²⁺/CaM complex from binding to and activating CaMKII, effectively inhibiting the kinase's function.[4][5] This updated understanding is crucial for interpreting experimental results, as it suggests that KN-93 could potentially affect other CaM-dependent cellular processes.

It is important to note that KN-93 is not effective against CaMKII that is already in an autonomously active state following autophosphorylation.[2]

The Essential Role of the Negative Control: KN-92

To control for off-target effects and to ensure that the observed biological outcomes are specifically due to CaMKII inhibition, it is imperative to use KN-92 in parallel experiments. KN-92 is a close structural analog of KN-93 that does not inhibit CaMKII at concentrations where KN-93 is active.[6][7] Any cellular effect observed with KN-93 but not with an equivalent concentration of KN-92 can be more confidently attributed to the inhibition of the CaMKII pathway.

Quantitative Data Summary

The inhibitory potency of KN-93 has been characterized across numerous studies. The following tables summarize key quantitative data for KN-93 and its inactive analog, KN-92. It is important to note that IC₅₀ and Kᵢ values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.

Table 1: On-Target and Off-Target Inhibitory Activity of KN-93

| Target | Parameter | Value | Experimental Conditions | Reference(s) |

| CaMKII | Kᵢ | 370 nM | Cell-free assay | [1][8] |

| CaMKII | IC₅₀ | 0.37 - 20 µM | Dependent on CaM and other assay conditions | [9][10][11] |

| Kᵥ1.5 (Voltage-gated potassium channel) | IC₅₀ | 307 nM | Electrophysiology on cloned channels | [8][11][12] |

| IKr (Rapid delayed rectifier potassium current) | IC₅₀ | 102.6 nM | Ventricular myocytes | [11][13] |

| L-type Ca²⁺ channels | Inhibition | Not specified | - | [14] |

| CaMKI and CaMKIV | Inhibition | Similar to CaMKII | - | |

| Other Kinases (Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA) | Inhibition | Not specified | Kinase panel screen |

Table 2: Activity of KN-92

| Target | Parameter | Activity | Reference(s) |

| CaMKII | Inhibition | Inactive | [6][7] |

| Kᵥ channels | Inhibition | Similar to KN-93 | |

| L-type Ca²⁺ channels | Inhibition | Less potent than KN-93 | [14] |

Experimental Protocols

In Vitro CaMKII Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of KN-93 against purified CaMKII.

Materials:

-

Recombinant active CaMKII

-

CaMKII substrate (e.g., Autocamtide-2)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

KN-93 and KN-92 (dissolved in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, CaMKII substrate, and the desired concentrations of KN-93 or KN-92. Include a vehicle control (DMSO).

-

Pre-incubation: Add the recombinant CaMKII enzyme to the reaction mixture and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.[15]

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Kₘ for CaMKII (typically 10-50 µM).[16]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-60 minutes) within the linear range of the assay.[15]

-

Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and plot the data to determine the IC₅₀ value for KN-93.

Cell Viability/Proliferation (MTT) Assay

This protocol is used to assess the effect of KN-93 on cell viability, with KN-92 serving as a negative control.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

KN-93 and KN-92 (stock solutions in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]

-

Compound Preparation: Prepare serial dilutions of KN-93 and KN-92 in complete cell culture medium. Include a vehicle control (DMSO). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[18]

-

Cell Treatment: Replace the culture medium with the medium containing the various concentrations of KN-93, KN-92, or vehicle control.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[17]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percent viability relative to the vehicle-treated control and compare the dose-response effects of KN-93 and KN-92.

Mandatory Visualizations

CaMKII Signaling Pathway and Inhibition by KN-93

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. [PDF] Microwave-Assisted Synthesis of KN-93, a Potent and Selective Inhibitor of Ca2+/Calmoduline-Dependent Protein Kinase II | Semantic Scholar [semanticscholar.org]

- 6. Biochemical and biological effects of KN-93, an inhibitor of calmodulin-dependent protein kinase II, on the initial events of mouse egg activation induced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KN-93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine), a calcium/calmodulin-dependent protein kinase II inhibitor, is a direct extracellular blocker of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 9. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

KN-93 Phosphate chemical properties and structure

An In-depth Technical Guide to KN-93 Phosphate (B84403): Chemical Properties, Structure, and Mechanism of Action

Introduction

KN-93 Phosphate is a widely utilized chemical compound in cell biology and pharmacology, primarily recognized for its role as a potent and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1][2] As a water-soluble version of KN-93, it offers convenience in experimental settings. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental protocols involving this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is the phosphate salt of KN-93, enhancing its solubility in aqueous solutions. Its chemical and physical properties are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₉ClN₂O₄S · H₃PO₄ | [1][3] |

| Molecular Weight | 599.03 g/mol | [1][3] |

| CAS Number | 1188890-41-6 | [1] |

| Purity | ≥98% | |

| Appearance | Crystalline solid | [1] |

| Solubility | Water: up to 10 mM | |

| DMSO: 30 mg/ml | [1] | |

| DMF: 25 mg/ml | [1] | |

| Storage | Store at -20°C | |

| Inhibitory Constant (Ki) | 370 nM for CaMKII | [1][3] |

Chemical Structure

The formal chemical name of this compound is N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-benzenesulfonamide, monophosphate.[1] The structure features a benzenesulfonamide (B165840) core with several functional groups that contribute to its inhibitory activity.

Mechanism of Action

KN-93 is a cell-permeable inhibitor of CaMKII, a crucial serine/threonine kinase involved in a multitude of cellular signaling pathways.[2][4] It inhibits both the α and β subunits of CaMKII.[1]

Initially, it was believed that KN-93 directly bound to CaMKII, competitively inhibiting the binding of the Ca²⁺/Calmodulin (CaM) complex.[5] However, more recent studies have revealed that KN-93 does not bind directly to CaMKII. Instead, it interacts directly with the Ca²⁺/CaM complex.[6][7] This interaction disrupts the ability of Ca²⁺/CaM to bind to and activate CaMKII, thereby indirectly inhibiting the kinase's function.[6][7] This finding is significant as it suggests that KN-93 may affect other Ca²⁺/CaM-dependent cellular processes, a factor that should be considered in experimental design.[6][7] The inactive analog, KN-92, which has a similar structure but does not inhibit CaMKII, is often used as a negative control to delineate CaMKII-specific effects from off-target activities.[5][8]

Signaling Pathway of CaMKII Inhibition by KN-93

Caption: Mechanism of CaMKII inhibition by KN-93.

Experimental Protocols

This compound is employed in a variety of experimental procedures to investigate the roles of CaMKII in cellular processes. Below are detailed methodologies for common assays.

In Vitro CaMKII Kinase Assay

This assay measures the ability of KN-93 to inhibit the phosphorylation of a substrate by CaMKII.

1. Reagent Preparation:

- Kinase Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate, and 2 mM DTT.[9]

- KN-93 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[9][10] Create serial dilutions in the kinase buffer to achieve the desired final concentrations.

- Enzyme and Substrate: Use recombinant human CaMKII and a specific substrate peptide like Syntide-2 or Autocamtide-2.[9][11]

- Activators: Prepare a solution of Calcium Chloride (CaCl₂) and Calmodulin.[9]

- ATP Solution: Prepare a solution of ATP, often including a radioactive label ([γ-³²P]ATP) for detection.[11]

2. Assay Procedure:

- Pre-incubate CaMKII with various concentrations of KN-93 or vehicle (DMSO) in the kinase buffer for 10-15 minutes at room temperature.[9]

- Add the activators (CaCl₂ and Calmodulin) to the mixture.

- Initiate the kinase reaction by adding the substrate peptide and ATP solution.

- Incubate the reaction mixture at 30°C for a specified time, typically 5-60 minutes, ensuring the reaction remains in the linear range.[9][11]

- Terminate the reaction by adding a stop solution, such as ice-cold trichloroacetic acid (TCA) or EDTA.[9][11]

3. Detection and Analysis:

- Quantify the phosphorylation of the substrate. If using [γ-³²P]ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.

- Alternatively, non-radioactive methods like luminescence-based ADP detection can be used.[9]

- Calculate the percentage of inhibition for each KN-93 concentration relative to the vehicle control and determine the IC₅₀ value by plotting the data on a dose-response curve.[9]

Cell Viability (MTT) Assay

This assay assesses the effect of CaMKII inhibition by KN-93 on cell proliferation and viability.[8]

1. Cell Culture and Treatment:

- Seed cells (e.g., HeLa, NIH 3T3) in a 96-well plate and allow them to attach for 24 hours.[8][12]

- Prepare serial dilutions of this compound and the inactive control KN-92 in fresh cell culture medium. Common working concentrations range from 1 µM to 25 µM.[8][10]

- Replace the medium with the prepared compound dilutions. Include a vehicle-only control.

- Incubate the cells for a desired period, typically 24 to 72 hours.[8]

2. MTT Assay Procedure:

- Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

- During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[8]

- Carefully remove the medium containing MTT.

- Add 150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[8]

3. Data Acquisition and Analysis:

- Gently shake the plate to ensure the formazan is fully dissolved.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

- Calculate the percent viability for each treatment relative to the vehicle control. Compare the effects of KN-93 to KN-92 to confirm that the observed reduction in viability is due to CaMKII inhibition.[8]

Western Blot Analysis

This protocol is used to determine how KN-93 treatment affects the expression levels or phosphorylation status of specific proteins downstream of CaMKII.

1. Cell Treatment and Lysate Preparation:

- Treat cultured cells with the desired concentrations of KN-93, KN-92, and vehicle for a specified duration.[10]

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

- Determine the protein concentration of each lysate using a standard method like the BCA assay.[10]

2. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[10]

3. Immunoblotting and Detection:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated CaMKII, p21) overnight at 4°C.[10][13]

- Wash the membrane and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[10]

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[10] Analyze band intensities to quantify changes in protein levels or phosphorylation.

General Experimental Workflow

Caption: A generalized workflow for experiments using KN-93.

Conclusion

This compound remains an invaluable tool for investigating CaMKII-dependent signaling. Its enhanced water solubility facilitates its use in a wide range of cellular and biochemical assays. A thorough understanding of its chemical properties and its refined mechanism of action—binding to the Ca²⁺/CaM complex rather than directly to the kinase—is critical for the accurate design of experiments and interpretation of results. The provided protocols offer a foundation for researchers to effectively utilize this inhibitor in their studies of CaMKII-mediated physiological and pathological processes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 6. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of KN-93 Phosphate in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KN-93, a widely utilized pharmacological inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), has been shown to play a significant role in the induction of apoptosis across various cell types. This technical guide provides an in-depth analysis of the mechanisms through which KN-93 and its phosphate (B84403) salt mediate programmed cell death. It consolidates quantitative data from multiple studies, details key experimental protocols for investigating its apoptotic effects, and presents visual representations of the core signaling pathways involved. While the primary mechanism of KN-93 is the inhibition of CaMKII, evidence also suggests potential off-target effects that contribute to its pro-apoptotic activity. This guide aims to serve as a comprehensive resource for researchers and drug development professionals investigating CaMKII-mediated apoptosis and the therapeutic potential of its inhibitors.

Introduction to KN-93 and CaMKII in Apoptosis

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a multifunctional serine/threonine kinase that acts as a critical transducer of calcium signals, regulating a myriad of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Dysregulation of CaMKII activity has been implicated in various pathological conditions.[3] KN-93 is a cell-permeable inhibitor that has been instrumental in elucidating the physiological and pathological roles of CaMKII.[1] Although initially thought to bind directly to CaMKII, more recent evidence suggests that KN-93 may exert its inhibitory effect by binding to the Ca2+/Calmodulin complex, thereby preventing the activation of CaMKII.[4][5]

Inhibition of CaMKII by KN-93 has been demonstrated to induce apoptosis in a variety of cell lines and animal models.[6][7] The pro-apoptotic effects of KN-93 are often attributed to its ability to modulate key signaling pathways that control programmed cell death. It is important to note that to ensure the observed cellular effects are specifically due to CaMKII inhibition, the use of its inactive analog, KN-92, as a negative control is crucial in experimental design.[1]

Quantitative Data on KN-93-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of KN-93 on apoptotic markers and cell viability.

Table 1: Effect of KN-93 on Apoptotic Protein Expression

| Cell Type | Treatment | Protein | Change in Expression/Activity | Reference |

| PC12 and hippocampal neurons | KN-93 | Caspase-3 | Upregulated | [6] |

| PC12 and hippocampal neurons | KN-93 | Bax | Upregulated | [6] |

| PC12 and hippocampal neurons | KN-93 | Cytochrome c | Upregulated | [6] |

| PC12 and hippocampal neurons | KN-93 | Bcl-2 | Decreased | [6] |

| Rat hearts (ischemia/reperfusion) | KN-93 | Bax/Bcl-2 ratio | Decreased | [8] |

| Rat hearts (ischemia/reperfusion) | KN-93 | Caspase-3 activity | Decreased | [8] |

| Human hepatic stellate cells (LX-2) | KN-93 (5-50 µmol/L) | p53 | Increased expression | [9] |

| Human hepatic stellate cells (LX-2) | KN-93 (5-50 µmol/L) | p21 | Reduced expression | [9] |

| Prostate Cancer Cells | KN-93 | Mcl-1 | Inhibited expression | [10] |

| Prostate Cancer Cells | KN-93 | PUMA | Induced expression | [10] |

Table 2: Effect of KN-93 on Cell Viability and Apoptosis

| Cell Type | Assay | Treatment | Effect | Reference |

| NIH 3T3 cells | DNA fragmentation | KN-93 (after 3 days of G1 arrest) | Increased DNA fragmentation | [2][11] |

| Rat cerebral cortical neurons | TUNEL | KN-93 (0.25, 0.5, 1.0 μM) vs. NMDA | Significantly reduced NMDA-induced apoptosis in a dose-dependent manner. | [12] |

| Human hepatic stellate cells (LX-2) | CCK-8 | KN-93 (5-50 μmol/L) for 24h | Decreased cell proliferation in a dose-dependent manner. | [9] |

| Human umbilical vein endothelial cells (HUVECs) | Flow Cytometry | KN-93 | Promoted apoptosis. | [13] |

| Neonatal rat ventricular myocytes (NRVMs) | Caspase 3/7 activity | KN-93 (5 μM) vs. Ad-CaMKII-δ9 | Prevented Ad-CaMKII-δ9-induced increase in caspase activity. | [14] |

Signaling Pathways in KN-93-Induced Apoptosis

KN-93-mediated inhibition of CaMKII triggers apoptosis through several interconnected signaling pathways. The primary mechanisms involve the activation of the c-Jun N-terminal kinase (JNK) pathway, modulation of the Bcl-2 family of proteins, and induction of endoplasmic reticulum (ER) stress.

JNK Signaling Pathway

A key mechanism by which KN-93 induces apoptosis is through the activation of the JNK signaling pathway.[3][6] Inhibition of CaMKII by KN-93 leads to the phosphorylation and activation of JNK.[6] Activated JNK, in turn, can phosphorylate and regulate the activity of various downstream targets, including transcription factors and members of the Bcl-2 family, ultimately leading to the activation of the apoptotic cascade.[6] Studies have shown that the pro-apoptotic effects of KN-93 can be reversed by the JNK inhibitor SP600125.[6]

Caption: KN-93 induced JNK-mediated apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

KN-93 influences the intrinsic apoptosis pathway primarily by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins.[6] Treatment with KN-93 has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the execution of apoptosis.[6]

Caption: KN-93 and the intrinsic apoptosis pathway.

Endoplasmic Reticulum (ER) Stress and Fas Pathway

CaMKII has been identified as a crucial link between ER stress and both the Fas and mitochondrial apoptotic pathways.[15] ER stress can lead to an increase in cytosolic calcium, which in turn activates CaMKII.[15] Activated CaMKII can then promote the expression of the Fas death receptor, initiating the extrinsic apoptosis pathway.[15] Additionally, CaMKII can facilitate mitochondrial calcium uptake, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic cascade.[15] Therefore, by inhibiting CaMKII, KN-93 can potentially mitigate ER stress-induced apoptosis.

Off-Target and CaMKII-Independent Effects

While the primary mode of action of KN-93 is through CaMKII inhibition, some studies have reported effects that may be independent of this mechanism. For instance, in the context of apoptosis induced by NAD depletion, both KN-93 and its inactive analog KN-92 were found to inhibit apoptosis, suggesting a CaMKII-independent mechanism.[16] This effect was partially attributed to the inhibition of L-type Ca2+ channels, a known off-target effect of both compounds.[16] It is therefore imperative for researchers to consider these potential off-target effects and use appropriate controls to validate their findings.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the effect of KN-93 on cell proliferation and viability.[1][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[17]

-